molecular formula C27H37FN6O4S B10827975 2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide

Cat. No.: B10827975
M. Wt: 560.7 g/mol
InChI Key: JFARSZKBZGPJGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMG650 is an oral, first-in-class, selective small molecule inhibitor of kinesin family member 18A (KIF18A). This compound is being investigated for its anti-tumor potential, particularly in metastatic solid tumors with TP53 mutations and chromosomal instability. KIF18A is a mitotic kinesin motor protein that regulates chromosome alignment during cell division, and its inhibition by AMG650 can prevent lethal multipolar cell division in cancer cells .

Preparation Methods

The synthetic route for AMG650 involves multiple steps, including the formation of key intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and are typically disclosed in patents and scientific publications. Industrial production methods for AMG650 would involve scaling up these synthetic routes while ensuring high purity and yield .

Chemical Reactions Analysis

AMG650 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

AMG650 has several scientific research applications, including:

Mechanism of Action

AMG650 exerts its effects by selectively inhibiting the motor activity of KIF18A. KIF18A is a mitotic kinesin motor protein that localizes to the plus-end tips of kinetochore microtubule spindle fibers, where it regulates chromosome alignment during cell division. Inhibition of KIF18A by AMG650 leads to activation of the mitotic checkpoint, resulting in multipolarity and apoptosis in cancer cells. This mechanism is particularly effective in cancers with chromosomal instability and TP53 mutations .

Comparison with Similar Compounds

AMG650 is unique in its selective inhibition of KIF18A. Similar compounds include:

Properties

Molecular Formula

C27H37FN6O4S

Molecular Weight

560.7 g/mol

IUPAC Name

2-(6-azaspiro[2.5]octan-6-yl)-N-[2-(4-fluoro-4-methylpiperidin-1-yl)-6-methylpyrimidin-4-yl]-4-(2-hydroxyethylsulfonylamino)benzamide

InChI

InChI=1S/C27H37FN6O4S/c1-19-17-23(31-25(29-19)34-11-7-26(2,28)8-12-34)30-24(36)21-4-3-20(32-39(37,38)16-15-35)18-22(21)33-13-9-27(5-6-27)10-14-33/h3-4,17-18,32,35H,5-16H2,1-2H3,(H,29,30,31,36)

InChI Key

JFARSZKBZGPJGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)(C)F)NC(=O)C3=C(C=C(C=C3)NS(=O)(=O)CCO)N4CCC5(CC5)CC4

Origin of Product

United States

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